5-(3-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrole ring, which is a five-membered ring with one nitrogen atom, and is substituted with various functional groups including benzoyl, fluorophenyl, hydroxy, and pyridinyl groups.
Preparation Methods
The synthesis of 4-BENZOYL-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound and an amine.
Introduction of Substituents: The benzoyl, fluorophenyl, hydroxy, and pyridinyl groups are introduced through various substitution reactions. These reactions often require specific reagents and conditions, such as Friedel-Crafts acylation for the benzoyl group and nucleophilic aromatic substitution for the fluorophenyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-BENZOYL-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions. For example, the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
4-BENZOYL-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-BENZOYL-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact molecular pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
4-BENZOYL-5-(3-FLUOROPHENYL)-3-HYDROXY-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other similar compounds, such as:
Zolazepam: A pyrazole derivative used as a tranquilizer in veterinary medicine.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
5-Amino-pyrazoles: Used as versatile synthetic building blocks in the synthesis of various heterocyclic compounds.
Properties
Molecular Formula |
C22H15FN2O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(4Z)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H15FN2O3/c23-16-9-4-8-15(12-16)19-18(20(26)14-6-2-1-3-7-14)21(27)22(28)25(19)17-10-5-11-24-13-17/h1-13,19,26H/b20-18- |
InChI Key |
NFQOZZXITLZMLG-ZZEZOPTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC(=CC=C4)F)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC(=CC=C4)F)O |
Origin of Product |
United States |
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